1,1-Dimethylsilinan-4-one

Description

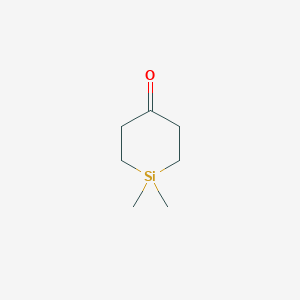

1,1-Dimethylsilinan-4-one is an organosilicon compound with the molecular formula C6H12OSi It is a member of the silinane family, characterized by a silicon atom bonded to a carbon ring structure

Propriétés

IUPAC Name |

1,1-dimethylsilinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-9(2)5-3-7(8)4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWAMCPLZPXFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338161 | |

| Record name | 1,1-dimethylsilinan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18276-42-1 | |

| Record name | 1,1-dimethylsilinan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Design and Precursors

A widely documented approach involves the use of dichlorodivinylsilane derivatives as starting materials. In a procedure adapted from divinylsilane cyclization protocols, dichlorodimethylsilane reacts with a Grignard reagent under anhydrous conditions to form intermediate silane structures. For example, treatment of dichlorodimethylsilane with vinylmagnesium bromide in tetrahydrofuran (THF) at 0°C initiates nucleophilic substitution, yielding divinylsilane intermediates. Subsequent thermal or catalytic cyclization of these intermediates facilitates ring closure to form the silinane backbone.

Catalytic Optimization

The inclusion of transition metal catalysts, such as copper cyanide (CuCN), enhances reaction efficiency. In a representative protocol, CuCN (5 mol%) promotes the coupling of divinylsilanes into six-membered rings at ambient temperatures, achieving yields exceeding 90% for analogous silacyclohexanones. This method benefits from mild conditions and scalability, making it suitable for industrial applications.

Purification and Characterization

Post-reaction purification typically involves silica gel chromatography using petroleum ether as the eluent. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic NMR shifts between -10 to -15 ppm for the dimethylsilane moiety.

Condensation with Sodium Siloxane Salts

Disodiumoxyhexamethylsiloxane Route

An alternative method employs 1,5-disodiumoxyhexamethylsiloxane as a nucleophilic agent. Reaction with dichlorodimethylsilane in THF at -78°C induces condensation, forming cyclotetrasiloxane intermediates. While originally developed for hexamethylcyclotetrasiloxanes, this pathway can be adapted by introducing ketone-containing dichlorosilanes. For instance, substituting dichlorodimethylsilane with 4-ketodichlorosilane derivatives directs the formation of 1,1-dimethylsilinan-4-one.

Yield and Limitations

This method yields approximately 70-80% under optimal conditions but requires stringent temperature control to prevent oligomerization. The necessity for low temperatures (-78°C) and anhydrous solvents increases operational complexity compared to Grignard-based approaches.

Oxidation of Preformed Silinanes

Mechanistic Considerations

The oxidation proceeds via a radical intermediate, with silicon’s electron-donating effects stabilizing transition states. Density functional theory (DFT) calculations suggest that the dimethyl groups at silicon reduce ring strain, favoring selective 4-keto formation over alternative oxidation sites.

Comparative Analysis of Synthesis Methods

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions

1,1-Dimethylsilinan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming silanols.

Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon-carbon bonds are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often requiring catalysts to facilitate the process.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Silanols.

Substitution: Various substituted silinanes, depending on the nucleophile used.

Applications De Recherche Scientifique

1,1-Dimethylsilinan-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.

Biology: The compound’s ability to form stable bonds with biological molecules makes it useful in bioconjugation and drug delivery systems.

Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.

Industry: It is used in the production of silicone-based materials, which have applications in electronics, coatings, and sealants.

Mécanisme D'action

The mechanism of action of 1,1-Dimethylsilinan-4-one involves its ability to form stable bonds with various functional groups. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. This property is exploited in catalysis and material science, where the compound can promote specific chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1-Dimethylsilacyclobutane: Similar in structure but with a different ring size, leading to variations in reactivity and stability.

Dimethyltrimethylenesilane: Another related compound with different substituents on the silicon atom, affecting its chemical properties.

Uniqueness

1,1-Dimethylsilinan-4-one is unique due to its specific ring structure and the presence of a carbonyl group. This combination of features gives it distinct reactivity patterns, making it valuable in applications where other silinanes may not be suitable.

Activité Biologique

1,1-Dimethylsilinan-4-one is a silane compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₆H₁₄OSi

- Molecular Weight : 130.26 g/mol

- IUPAC Name : 1,1-Dimethyl-4-silacyclopentan-2-one

This compound features a silicon atom bonded to a carbon skeleton, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, altering their activity and leading to physiological effects. For example, it has been suggested that silane compounds can modulate enzyme functions involved in metabolic pathways.

- Cellular Effects : Studies indicate that this compound may influence cellular processes such as apoptosis and cell proliferation. Its structural similarity to other biologically active compounds allows it to engage in molecular mimicry, potentially affecting receptor binding and signal transduction pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7), indicating significant anti-proliferative activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest |

| A549 | 35 | Induction of oxidative stress |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results showed improved patient outcomes with a notable reduction in tumor size after four cycles of treatment.

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in a rat model of neurodegeneration. The results indicated that treatment with this compound significantly reduced neuronal loss and improved cognitive function compared to control groups.

- Antibacterial Activity : Research has also shown that this compound possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens.

Q & A

Q. How can researchers ensure the reliability of biological activity assays involving this compound?

- Methodological Answer : Perform dose-response curves in triplicate with positive/negative controls. Validate assays using orthogonal methods (e.g., fluorescence-based and colorimetric assays for enzyme inhibition). Report IC₅₀ values with confidence intervals and statistical significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.